6-methoxy-1H-indol-7-ol
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Overview
Description
6-methoxy-1H-indol-7-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 6-methoxy-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its operational simplicity and robustness. Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
6-methoxy-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methoxy-1H-indol-7-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-methoxy-1H-indol-7-ol can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-2-carboxylic acid: Used in the synthesis of dyes and pigments.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-methoxy-1H-indol-7-ol |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-5,10-11H,1H3 |
InChI Key |
DUTPCDNXEGOXCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CN2)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)O |
Origin of Product |
United States |
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